Pyracarbolid
Overview
Description
Synthesis Analysis
The synthesis of Pyracarbolid and its derivatives involves complex chemical processes. Notably, the synthesis of related pyrazole derivatives, as highlighted by Karrouchi et al. (2018), involves a variety of methods showcasing the pharmacological potential of the pyrazole moiety, which is a crucial structural component in Pyracarbolid synthesis (Karrouchi et al., 2018).
Molecular Structure Analysis
The molecular structure of Pyracarbolid, similar to pyrazole derivatives, exhibits a significant degree of complexity. Studies like those by Vishweshwar et al. (2002), provide insight into the recurrence of carboxylic acid-pyridine supramolecular synthons in crystal structures, which are crucial for understanding the molecular assembly and interactions within Pyracarbolid (Vishweshwar et al., 2002).
Chemical Reactions and Properties
Pyracarbolid's chemical reactions and properties can be understood through the study of pyrazole derivatives, which are known for their versatility in organic synthesis and medicinal chemistry. The reactivity and applications of these derivatives in various synthetic pathways provide a foundation for understanding Pyracarbolid's chemical behavior (Secrieru et al., 2019).
Physical Properties Analysis
The physical properties of Pyracarbolid, including its melting point, solubility, and crystalline structure, can be inferred from studies on similar compounds. For example, the work on mesogenic pyrazaboles by Barberá et al. (2000) provides insights into the liquid crystalline properties of disklike compounds, relevant for understanding Pyracarbolid's physical characteristics (Barberá et al., 2000).
Chemical Properties Analysis
The chemical properties of Pyracarbolid, such as reactivity, stability, and interaction with other compounds, are essential for its application in various fields. The study of pyrans as anticancer scaffolds, as discussed by Kumar et al. (2017), illustrates the importance of understanding the chemical properties of compounds like Pyracarbolid for their potential use in drug discovery and other applications (Kumar et al., 2017).
Scientific Research Applications
- Summary of the Application : Pyracarbolid has been used in the control of the blister blight pathogen of tea, a disease caused by Exobasidium vexans . This disease demands frequent application of protectant fungicides for its efficient control . Pyracarbolid, also known as 2-methyl-5, 6-dihydro-4-H-pyran-3-carboxylic acid anilide, has shown promise in this area .
- Methods of Application or Experimental Procedures : The fungicide is applied at short intervals, typically every 7-10 days, to prevent heavy crop loss during the period when the disease occurs as an epiphytotic . The goal has been to find a fungicide that would control blister blight efficiently on extended rounds of application, every 14-20 days apart immediately after alternate leaf harvest .
Safety And Hazards
properties
IUPAC Name |
6-methyl-N-phenyl-3,4-dihydro-2H-pyran-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-12(8-5-9-16-10)13(15)14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCALTGLHFLNGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCCO1)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179432 | |
Record name | 3,4-Dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyracarbolid | |
CAS RN |
24691-76-7 | |
Record name | Pyracarbolid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24691-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyracarbolid [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024691767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyracarbolid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRACARBOLID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H294Q38GAN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.